Hexamethylenetetramine-d12

Overview

Description

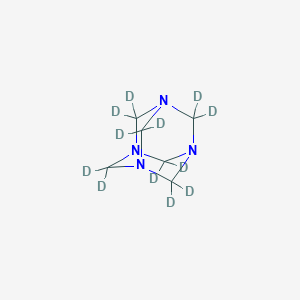

Hexamethylenetetramine-d12 (HMT-d12) is a deuterated variant of hexamethylenetetramine, a heterocyclic organic compound with a cage-like structure consisting of six methylene (-CH2-) groups bridged by nitrogen atoms to form a tetrahedral framework. The deuterium atoms replace the hydrogen atoms in the compound, which can be useful for various spectroscopic studies due to the isotopic shift in vibrational frequencies .

Synthesis Analysis

The synthesis of HMT-d12 is not directly discussed in the provided papers. However, the general synthesis of hexamethylenetetramine involves the reaction of formaldehyde with ammonia, and it is plausible that a similar approach could be used with deuterated formaldehyde and ammonia to produce HMT-d12 .

Molecular Structure Analysis

The molecular structure of HMT-d12 has been studied using infrared and Raman spectroscopy. The spectra of HMT-d12 differ slightly from its non-deuterated counterpart, HMT-h12, due to the presence of deuterium atoms. The vibrational modes of the molecule have been assigned, and the mutual compatibility of the assignments for the two isotopic molecules has been verified through product rule and normal coordinate calculations .

Chemical Reactions Analysis

The chemical reactivity of HMT-d12 is not explicitly detailed in the provided papers. However, hexamethylenetetramine is known to be a versatile reagent in organic synthesis, suggesting that HMT-d12 could potentially be used in similar reactions where isotopic labeling is required .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMT-d12 can be inferred from studies on hexamethylenetetramine.

Scientific Research Applications

Vibrational Analysis : Hexamethylenetetramine-d12 (HMT-d12) has been studied for its vibrational properties using infrared and Raman spectra. This research contributed to the unambiguous assignment of fundamental vibrations in the solid state of HMT-d12, enhancing the understanding of its vibrational modes (Bertie & Solinas, 1974).

Dielectric and Optical Properties : Studies on HMT-d12 have also focused on its dielectric constant, refractive index, and dipole moment derivatives. These properties are crucial for understanding the interaction of HMT-d12 with electromagnetic fields and light, which can have implications in materials science and optical applications (Bertie & Solinas, 1974).

Neutron Inelastic Scattering : Research involving neutron inelastic scattering spectra of HMT-d12 provides insights into the molecular dynamics and interactions within the material. This technique is valuable for understanding the microscopic behavior of molecules in HMT-d12 (Jobic & Lauter, 1988).

Astrophysical Relevance : HMT-d12 has been identified in studies investigating the formation of hexamethylenetetramine in interstellar and cometary ice analogs. This highlights its potential presence and role in extraterrestrial environments, offering insights into the chemical processes occurring in space (Vinogradoff et al., 2011).

Clathrate Hydrate Studies : HMT-d12 has been used to study clathrate hydrates, which are compounds where molecules like HMT-d12 are trapped within a lattice of water molecules. Understanding these structures is important in fields like material science and geology (Jeffrey & Mak, 1965).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481251 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamethylenetetramine-d12 | |

CAS RN |

23304-08-7 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

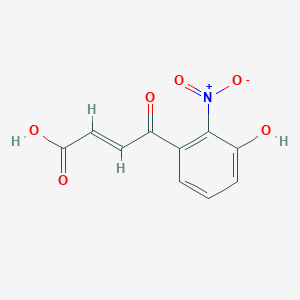

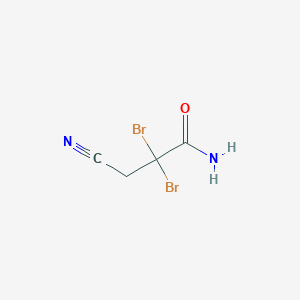

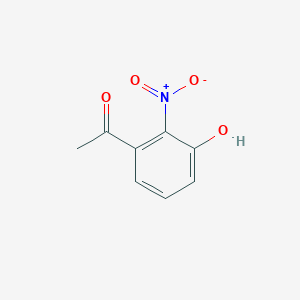

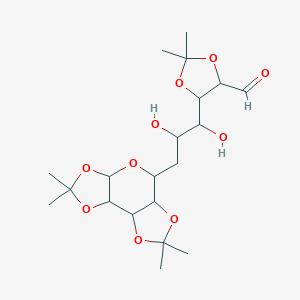

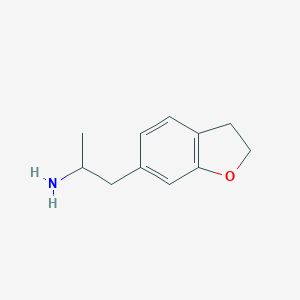

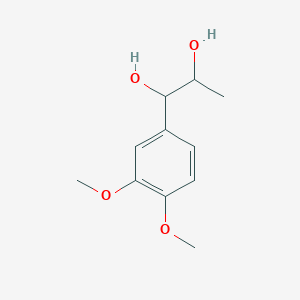

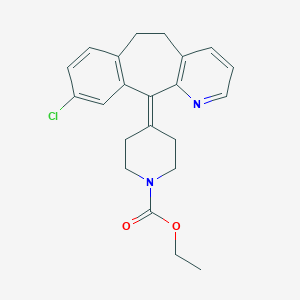

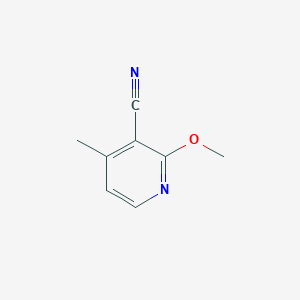

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)